![molecular formula C10H7BrOS B8674836 3-Acetyl-7-bromo-benzo[b]thiophene](/img/structure/B8674836.png)
3-Acetyl-7-bromo-benzo[b]thiophene
Overview
Description
3-Acetyl-7-bromo-benzo[b]thiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to benzo[b]thiophenes, including 3-acetyl-7-bromo-benzo[b]thiophene, exhibit promising anticancer properties. Studies have shown that derivatives of this compound can interact with various biological targets, potentially leading to the development of novel therapeutic agents for cancer treatment. For instance, the compound's ability to inhibit specific kinases involved in tumorigenesis has been documented, suggesting its role in targeted cancer therapies .
Antimicrobial Properties
The structural characteristics of this compound allow it to exhibit antimicrobial activities against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections effectively.
Neuroprotective Effects
Compounds similar to this compound have been studied for their neuroprotective effects. Research suggests that these compounds may play a role in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Electrophilic Aromatic Substitution: This method allows for the introduction of substituents onto the aromatic rings, enhancing the compound's reactivity and potential biological activity.
- Microwave-Assisted Synthesis: Microwave irradiation techniques have been employed to improve reaction efficiency and yield when synthesizing derivatives of benzo[b]thiophenes .
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in medicinal chemistry. Research employs techniques such as:
- Molecular Docking Studies: These studies help predict how the compound binds to various biological targets, elucidating its mechanism of action.
- In Vitro and In Vivo Testing: Experimental models are used to assess the efficacy and safety of the compound against specific diseases, providing insights into its therapeutic potential .
Case Studies and Research Findings
Several case studies have documented the applications of compounds within the benzo[b]thiophene family:
- Anticancer Studies: A study demonstrated that derivatives of benzo[b]thiophenes showed significant inhibition of PIM kinases, which are implicated in cancer progression. The research highlighted the potential of these compounds as lead candidates for drug development targeting aggressive cancers .
- Neuroprotective Research: Another investigation focused on neuroprotective effects, where compounds similar to this compound were found to reduce oxidative stress in neuronal cells, suggesting their utility in treating neurodegenerative disorders .
Properties
Molecular Formula |
C10H7BrOS |
---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
1-(7-bromo-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3 |
InChI Key |
DMSFNMWHSXULIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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